(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage between a benzylidene and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine (C=N) bond can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s bioactivity may be attributed to its ability to form hydrogen bonds and interact with enzymes or receptors. The phenolic hydroxyl group and the imine linkage are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
- (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
- (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-hydroxyphenoxy)acetohydrazide
Uniqueness
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is unique due to the presence of both methoxy and hydroxy functional groups on the aromatic rings. This combination of functional groups can influence the compound’s reactivity and bioactivity, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-4-6-14(7-5-13)24-11-17(21)19-18-10-12-3-8-15(20)16(9-12)23-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNRFUUJYHCLO-VCHYOVAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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